(3R)-piperidine-3-sulfonamide
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Overview
Description
(3R)-Piperidine-3-sulfonamide is a chiral sulfonamide derivative of piperidine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The (3R) configuration indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-piperidine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with (3R)-piperidine, which is commercially available or can be synthesized from other chiral precursors.
Sulfonylation: The key step involves the introduction of the sulfonamide group. This is achieved by reacting (3R)-piperidine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: For large-scale production, the process may be optimized to improve yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (3R)-Piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(3R)-Piperidine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-piperidine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may also interact with receptors in the nervous system, modulating their activity and influencing neurotransmission pathways.
Comparison with Similar Compounds
(3S)-Piperidine-3-sulfonamide: The enantiomer of (3R)-piperidine-3-sulfonamide, which has a different three-dimensional arrangement and potentially different biological activity.
Piperidine-4-sulfonamide: A structural isomer with the sulfonamide group at a different position on the piperidine ring.
N-Methylpiperidine-3-sulfonamide: A derivative with a methyl group on the nitrogen atom, which can alter its chemical and biological properties.
Uniqueness: The (3R) configuration of piperidine-3-sulfonamide provides it with unique stereochemical properties that can influence its interaction with biological targets, making it distinct from its enantiomers and structural isomers.
Properties
CAS No. |
2165501-62-0 |
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Molecular Formula |
C5H12N2O2S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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